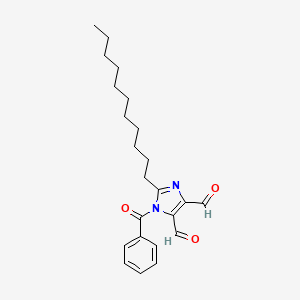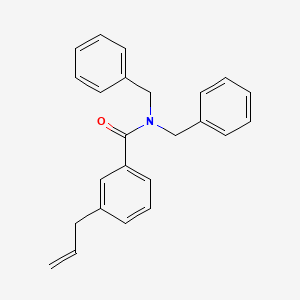
Di(but-2-en-2-yl)(dibutyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(but-2-en-2-yl)(dibutyl)stannane is an organotin compound characterized by the presence of tin-carbon bonds. Organotin compounds, including this compound, are widely studied due to their diverse applications in various fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(but-2-en-2-yl)(dibutyl)stannane typically involves the reaction of but-2-en-2-yl and dibutyl groups with a tin precursor. One common method is the reaction of dibutyltin dichloride with but-2-en-2-yl magnesium bromide under an inert atmosphere. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the tin compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Di(but-2-en-2-yl)(dibutyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can undergo nucleophilic substitution reactions where the but-2-en-2-yl or dibutyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Tin oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Di(but-2-en-2-yl)(dibutyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of Di(but-2-en-2-yl)(dibutyl)stannane involves its interaction with molecular targets through its tin-carbon bonds. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved include nucleophilic attack on the tin center and subsequent rearrangement or substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Tributyltin chloride
- Dibutyltin diacetate
Uniqueness
Di(but-2-en-2-yl)(dibutyl)stannane is unique due to the presence of both but-2-en-2-yl and dibutyl groups, which confer distinct chemical properties and reactivity compared to other organotin compounds. Its specific structure allows for unique interactions and applications in various fields .
Eigenschaften
CAS-Nummer |
162733-44-0 |
|---|---|
Molekularformel |
C16H32Sn |
Molekulargewicht |
343.1 g/mol |
IUPAC-Name |
bis(but-2-en-2-yl)-dibutylstannane |
InChI |
InChI=1S/2C4H9.2C4H7.Sn/c4*1-3-4-2;/h2*1,3-4H2,2H3;2*3H,1-2H3; |
InChI-Schlüssel |
XEAAPAZKBPFPCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(C(=CC)C)C(=CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


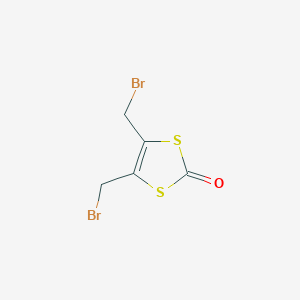



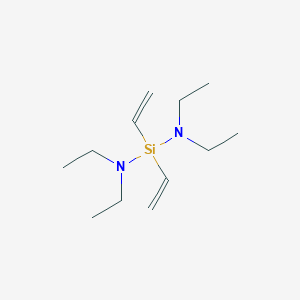
![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
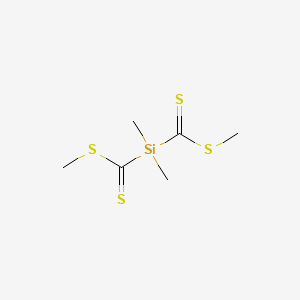
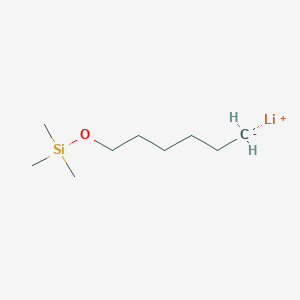
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)

![1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)](/img/structure/B14277527.png)
